![molecular formula C14H12ClN3O2S B6579865 N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-30-7](/img/structure/B6579865.png)
N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0338755 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives similar to the compound . For instance:
- In Vitro Studies : Compounds with similar thiazole-pyrimidine structures demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In vitro evaluations have shown:
- Minimum Inhibitory Concentration (MIC) : The compound has been tested against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bactericidal activity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
-
Inhibition of Key Enzymes : The compound has shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism respectively .
- IC50 Values :
- DNA Gyrase: 31.64 µM
- DHFR: 2.67 µM
- IC50 Values :
- Induction of Apoptosis : Studies indicate that compounds in this class can induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features:
- Substituent Effects : The presence of electronegative groups such as chlorine at specific positions on the phenyl ring enhances anticancer activity. For example, modifications at the para position have been associated with improved potency against tumor cells .
Case Studies
A notable case study involved the synthesis and evaluation of several thiazole derivatives where N-substituted variations were tested for their anticancer properties:
- Compound Synthesis : Various derivatives were synthesized using standard organic reactions involving thiazole and pyrimidine precursors.
- Biological Evaluation : The synthesized compounds were subjected to cytotoxicity assays against multiple cancer cell lines, revealing that specific substitutions led to enhanced activity compared to unsubstituted analogs.
Scientific Research Applications
Molecular Formula
- C : 12
- H : 10
- Cl : 1
- N : 3
- O : 1
- S : 1
Molecular Weight
- Approximately 253.73 g/mol
Structural Characteristics
The compound features a thiazole-pyrimidine core structure, which is significant for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that thiazolo-pyrimidine derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to N-[(3-chlorophenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate effectiveness against various bacterial strains. For example:
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
Anticancer Properties
Thiazolo-pyrimidines have been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further studies.
- Case Study : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7.
Anti-inflammatory Effects
Inflammation-related diseases are a major health concern. Compounds containing the thiazolo-pyrimidine structure have been evaluated for their anti-inflammatory effects.
- Data Table: Anti-inflammatory Activity
Compound Name | Model Used | Result |
---|---|---|
N-(3-chlorophenyl)methyl derivative | Carrageenan-induced paw edema | Significant reduction in edema |
Similar thiazolo-pyrimidine | LPS-stimulated macrophages | Decreased TNF-alpha production |
Neurological Applications
Recent studies suggest potential neuroprotective effects of thiazolo-pyrimidines. The modulation of neurotransmitter systems could lead to therapeutic advancements in treating neurodegenerative diseases.
- Case Study : Animal models treated with the compound showed improved cognitive function in tests measuring memory retention.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-3-1-2-9(6-10)7-16-12(19)11-8-17-14-18(13(11)20)4-5-21-14/h1-3,6,8H,4-5,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYXGKCMAAZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.